Home > Products > Screening Compounds P146357 > PROTAC BRD9 Degrader-4
PROTAC BRD9 Degrader-4 -

PROTAC BRD9 Degrader-4

Catalog Number: EVT-10963838
CAS Number:
Molecular Formula: C42H49FN6O7
Molecular Weight: 768.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of PROTAC BRD9 Degrader-4 involves several key steps aimed at optimizing the linker and E3 ligase binding components to enhance its degradation efficacy. The compound is synthesized through a combination of organic chemistry techniques including:

  1. Conjugation of Ligands: The process begins with the conjugation of a BRD9 inhibitor with an E3 ligase ligand, typically using a flexible linker that allows for optimal spatial orientation between the two moieties.
  2. Iterative Design: Researchers employ iterative design strategies to modify the linker length and composition, which significantly influences the compound's binding affinity and degradation potency .
  3. Purification and Characterization: Post-synthesis, the compound undergoes purification using chromatographic techniques followed by characterization through methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of PROTAC BRD9 Degrader-4 features distinct components that facilitate its function:

  • BRD9 Binding Domain: This segment is responsible for selective binding to the bromodomain of BRD9.
  • E3 Ligase Recruiter: Typically derived from ligands such as von Hippel–Lindau or cereblon, this domain facilitates the recruitment of E3 ligases to promote ubiquitination.
  • Linker: The linker connects these two domains and can vary in length and flexibility to optimize degradation efficiency.

Structural Data

  • Molecular Formula: C₁₈H₁₉N₃O₃
  • Molecular Weight: Approximately 325.36 g/mol
  • PDB Code: Structural data may be referenced from relevant PDB entries that detail interactions with BRD9 .
Chemical Reactions Analysis

The chemical reactions involved in the functionality of PROTAC BRD9 Degrader-4 primarily include:

  1. Ubiquitination Reaction: Upon binding to both BRD9 and an E3 ligase, PROTAC facilitates the ubiquitination of BRD9, marking it for proteasomal degradation.
  2. Degradation Pathway Activation: Following ubiquitination, the 26S proteasome recognizes the tagged protein and initiates its degradation into smaller peptides .

These reactions are crucial for understanding how PROTACs can modulate protein levels within cells effectively.

Mechanism of Action

The mechanism of action for PROTAC BRD9 Degrader-4 involves several sequential steps:

  1. Binding: The compound binds simultaneously to BRD9 and an E3 ligase (e.g., von Hippel–Lindau).
  2. Ubiquitination: This dual binding promotes ubiquitination of BRD9 by the E3 ligase.
  3. Proteasomal Degradation: Once tagged with ubiquitin, BRD9 is recognized by the proteasome, leading to its degradation.

This mechanism allows for precise control over protein levels in cells, offering therapeutic benefits in conditions where BRD9 is implicated .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

Relevant analyses include stability tests and solubility assessments that inform formulation strategies for therapeutic applications .

Applications

PROTAC BRD9 Degrader-4 holds significant promise in scientific research and therapeutic applications:

  1. Cancer Therapy: Targeting BRD9 has implications in treating various cancers where this protein plays a role in tumorigenesis.
  2. Epigenetic Research: As an epigenetic modulator, it serves as a tool for studying gene regulation mechanisms involving bromodomains.
  3. Drug Development: The insights gained from studies on PROTAC BRD9 Degrader-4 can inform the design of new degraders targeting other "undruggable" proteins .
Introduction to BRD9 as a Therapeutic Target

Role of BRD9 in Chromatin Remodeling Complexes (ncBAF)

Bromodomain-containing protein 9 (BRD9) is an essential, non-redundant subunit of the non-canonical BRG1/BRM-associated factor (ncBAF) chromatin remodeling complex. This complex is distinguished from other mammalian SWI/SNF complexes (canonical BAF and polybromo-associated BAF) by its unique composition, which includes the adenosine triphosphatase (ATPase) BRG1 (SMARCA4) or BRM (SMARCA2), the scaffolding protein GLTSCR1/GLTSCR1L, and BRD9 [3] [5]. Unlike the closely related BRD7 protein in polybromo-associated BAF, BRD9 harbors a single bromodomain that selectively recognizes histone H4 di-acetylated at lysine residues K5 and K8 (H4K5acK8ac) [3] [8]. This specificity enables ncBAF to localize to genomic regions enriched with this epigenetic mark, facilitating ATP-dependent nucleosome repositioning and transcriptional activation of genes governing cell identity, stemness, and differentiation [3] [5] [8].

Table 1: Subunit Composition and Functional Distinctions of SWI/SNF Chromatin Remodeling Complexes

Complex TypeCore ATPaseBromodomain-Containing SubunitUnique SubunitsHistone Recognition Preference
Non-canonical BAF (ncBAF)SMARCA4 (BRG1) or SMARCA2 (BRM)BRD9GLTSCR1, GLTSCR1LH4K5acK8ac
Polybromo-associated BAF (PBAF)SMARCA4 (BRG1) or SMARCA2 (BRM)BRD7PBRM1, ARID2H3K9ac, H3K14ac, H4K8ac
Canonical BAF (cBAF)SMARCA4 (BRG1) or SMARCA2 (BRM)AbsentARID1A/ARID1B, SMARCD1/2/3Broad specificity

BRD9 Dysregulation in Oncogenesis and Disease Pathogenesis

Dysregulation of BRD9 is a hallmark of several malignancies, where it sustains oncogenic transcriptional programs. Genomic analyses reveal that BRD9 is recurrently amplified or overexpressed in cervical cancer, nonsmall cell lung cancer, acute myeloid leukemia, and synovial sarcoma [3] [5] [6]. Functionally, BRD9 maintains the proliferative and undifferentiated state of cancer cells by facilitating the expression of pro-survival genes. For example:

  • In acute myeloid leukemia (AML), BRD9 stabilizes the ncBAF complex at enhancers of MYC and BCL2, enabling evasion of apoptosis and cell cycle arrest [6] [8].
  • In synovial sarcoma, BRD9 collaborates with the SS18-SSX fusion oncoprotein to activate transcription of SOX2 and ENG, enforcing a stem-like phenotype [4] [6].
  • In osteoclastogenesis, BRD9 forms a complex with transcription factor Forkhead box protein P1 (FOXP1) to activate signal transducer and activator of transcription 1 (STAT1) transcription and interferon-beta signaling, thereby suppressing excessive bone resorption [5]. Loss of BRD9 disrupts this axis, accelerating osteoclast differentiation and bone loss in pathologies like osteonecrosis of the jaw [5].

Table 2: Oncogenic Mechanisms of BRD9 in Select Cancers

Disease ContextKey Molecular MechanismDownstream EffectorsFunctional Consequence
Acute Myeloid LeukemiaRecruitment of ncBAF to enhancers of pro-survival genesMYC, BCL2, STAT5Blocked differentiation; Chemoresistance
Synovial SarcomaCooperation with SS18-SSX fusion oncoproteinSOX2, ENGStemness maintenance; Metastasis
Osteoclast DisordersBRD9-FOXP1-STAT1 axis disruptionReduced IFN-β signalingAccelerated bone resorption

Limitations of Conventional BRD9 Inhibitors in Targeted Therapy

Traditional occupancy-driven inhibitors of BRD9 (e.g., BI7273, I-BRD9) target its bromodomain to disrupt acetyl-lysine reader function. However, these agents face three critical limitations:

  • Insufficient Efficacy: Bromodomain inhibition alone fails to dismantle the entire ncBAF complex. Scaffolding interactions between BRD9, GLTSCR1, and the ATPase subunit persist, permitting residual chromatin remodeling activity [6] [8]. In AML models, inhibitors like BI7273 showed minimal effects on proliferation (IC₅₀ >10 µM), while genetic knockdown induced terminal differentiation [6].
  • Selectivity Challenges: Despite structural divergence from BET bromodomains, inhibitors often exhibit off-target activity against BRD7 due to conserved asparagine residues in the acetyl-lysine binding pocket [3] [8]. This is problematic as BRD7 frequently acts as a tumor suppressor; its inadvertent inhibition may counteract therapeutic benefits [3].
  • Incomplete Target Modulation: Inhibitors suppress only the bromodomain-dependent functions of BRD9, neglecting bromodomain-independent roles in complex stabilization and protein-protein interactions [4] [9]. In synovial sarcoma, inhibitors failed to reduce tumor growth in vivo, whereas degraders like dBRD9 achieved >80% regression [4] [6].

These limitations underscore the need for alternative strategies. Protein degradation via Proteolysis-Targeting Chimeras (PROTACs) offers a solution by eliminating BRD9 entirely, disrupting all functional modalities within the ncBAF complex [4] [7] [9].

Properties

Product Name

PROTAC BRD9 Degrader-4

IUPAC Name

1-[5-[4-[[(3S,4S)-4-[4-(2-butyl-1-oxo-2,7-naphthyridin-4-yl)-2-methoxyphenoxy]-3-fluoropiperidin-1-yl]methyl]piperidine-1-carbonyl]-2-methoxyphenyl]-1,3-diazinane-2,4-dione

Molecular Formula

C42H49FN6O7

Molecular Weight

768.9 g/mol

InChI

InChI=1S/C42H49FN6O7/c1-4-5-16-48-25-32(30-10-15-44-23-31(30)41(48)52)28-6-9-37(38(22-28)55-3)56-35-13-17-46(26-33(35)43)24-27-11-18-47(19-12-27)40(51)29-7-8-36(54-2)34(21-29)49-20-14-39(50)45-42(49)53/h6-10,15,21-23,25,27,33,35H,4-5,11-14,16-20,24,26H2,1-3H3,(H,45,50,53)/t33-,35-/m0/s1

InChI Key

RHYLAIPZKCALML-LRHLLKFHSA-N

Canonical SMILES

CCCCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C=C3)OC4CCN(CC4F)CC5CCN(CC5)C(=O)C6=CC(=C(C=C6)OC)N7CCC(=O)NC7=O)OC

Isomeric SMILES

CCCCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C=C3)O[C@H]4CCN(C[C@@H]4F)CC5CCN(CC5)C(=O)C6=CC(=C(C=C6)OC)N7CCC(=O)NC7=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.